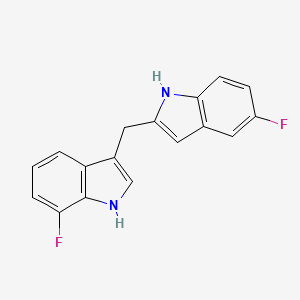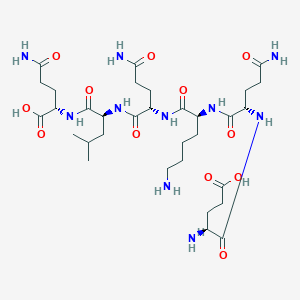
Glu-Gln-Lys-Gln-Leu-Gln
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Glu-Gln-Lys-Gln-Leu-Gln” is a peptide composed of six amino acids: glutamic acid, glutamine, lysine, glutamine, leucine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Glu-Gln-Lys-Gln-Leu-Gln” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glutamine, leucine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. “Glu-Gln-Lys-Gln-Leu-Gln” does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide does not contain cysteine residues.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide “this compound”. Side products may include truncated peptides or peptides with incomplete deprotection.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: “Glu-Gln-Lys-Gln-Leu-Gln” can be used as a model peptide in studies of peptide synthesis and purification techniques.
Biology
Protein-Protein Interactions: This peptide can be used to study interactions with proteins, such as enzymes or receptors.
Cell Signaling: Peptides like this one can be used to investigate cell signaling pathways and their regulation.
Medicine
Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Peptides are used in the development of biotechnological products, such as biosensors and bioactive coatings.
Mecanismo De Acción
The mechanism of action of “Glu-Gln-Lys-Gln-Leu-Gln” depends on its specific interactions with molecular targets. For example, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction cascades, protein-protein interactions, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Tirzepatide: A dual agonist peptide for the treatment of diabetes and obesity.
Peptide YY: A peptide involved in appetite regulation.
Uniqueness
“Glu-Gln-Lys-Gln-Leu-Gln” is unique due to its specific sequence and potential biological activities. Unlike some therapeutic peptides, it may not have a well-defined clinical application yet, but it serves as a valuable tool in research and development.
Propiedades
Fórmula molecular |
C32H56N10O12 |
|---|---|
Peso molecular |
772.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N10O12/c1-16(2)15-22(31(52)41-21(32(53)54)9-12-25(37)45)42-30(51)20(8-11-24(36)44)40-28(49)18(5-3-4-14-33)39-29(50)19(7-10-23(35)43)38-27(48)17(34)6-13-26(46)47/h16-22H,3-15,33-34H2,1-2H3,(H2,35,43)(H2,36,44)(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,51)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
LEGODIOSYOMRCQ-WLNPFYQQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

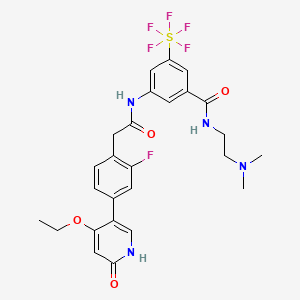

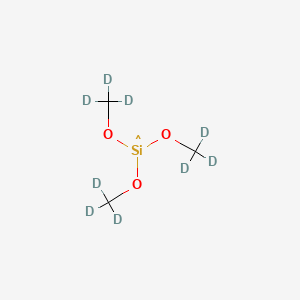
![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
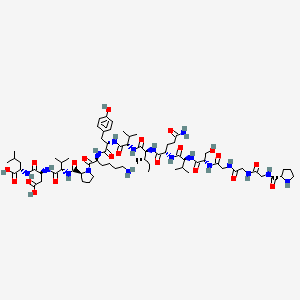
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)

